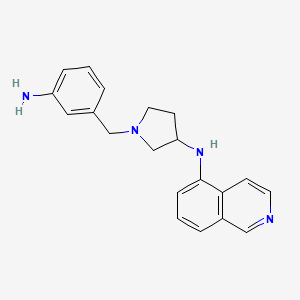
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 4-position, two methyl groups at the 3- and 5-positions, and a carbonyl chloride group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the condensation of 1,3-diketones with hydrazines.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrazole derivative with phosgene (carbonyl dichloride) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Pyrazole Derivatives: Resulting from oxidation and reduction reactions.
Applications De Recherche Scientifique
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Agriculture: Pyrazole derivatives have been explored for their use as pesticides and herbicides.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the carbonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the butyl and carbonyl chloride groups, making it less reactive in certain chemical reactions.
4-Butyl-3,5-dimethyl-1H-pyrazole: Lacks the carbonyl chloride group, limiting its use in nucleophilic substitution reactions.
Uniqueness
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both the butyl group and the carbonyl chloride group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
4-butyl-3,5-dimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClN2O/c1-4-5-6-9-7(2)12-13(8(9)3)10(11)14/h4-6H2,1-3H3 |
Clé InChI |
LMMFUIXMKTYCQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N(N=C1C)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)

![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)


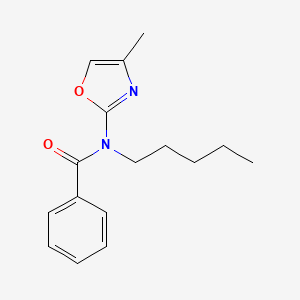
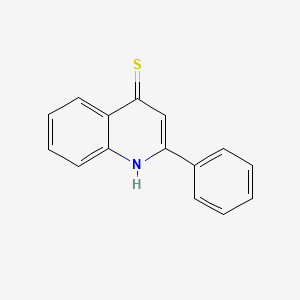
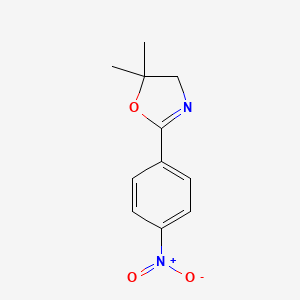
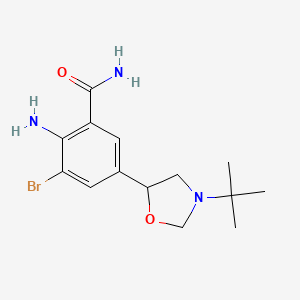
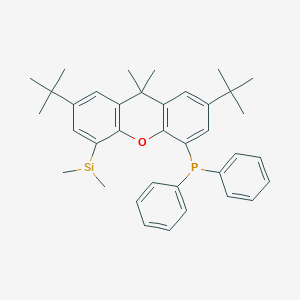
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)


